2-(3,4-Difluoro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.:
Cat. No.: VC18319859
Molecular Formula: C13H14BF5O2
Molecular Weight: 308.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H14BF5O2 |
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Molecular Weight | 308.05 g/mol |
IUPAC Name | 2-[3,4-difluoro-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Standard InChI | InChI=1S/C13H14BF5O2/c1-11(2)12(3,4)21-14(20-11)7-5-8(13(17,18)19)10(16)9(15)6-7/h5-6H,1-4H3 |
Standard InChI Key | WWQDTAUAUDRXPS-UHFFFAOYSA-N |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)F)C(F)(F)F |
Introduction
Structural and Nomenclature Analysis
Molecular Architecture
The compound belongs to the dioxaborolane family, characterized by a boron atom embedded within a five-membered 1,3,2-dioxaborolane ring. The core structure features two oxygen atoms and two methyl groups at the 4 and 5 positions, creating a rigid, electron-deficient boronate ester framework. The aryl substituent at position 2 consists of a 3,4-difluoro-5-(trifluoromethyl)phenyl group, which introduces pronounced electronic asymmetry due to the juxtaposition of fluorine atoms and the electron-withdrawing trifluoromethyl (-CF₃) moiety .
Table 1: Key Structural Parameters
The trifluoromethyl group at the para position relative to the boron center induces a strong inductive (-I) effect, polarizing the boron-aryl bond and enhancing electrophilicity at the boron atom . This electronic configuration facilitates nucleophilic attack during cross-coupling reactions, a trait exploited in Suzuki–Miyaura couplings.
Synthesis and Purification
Boronic Acid Precursor Route
The most common synthetic pathway involves the transesterification of 3,4-difluoro-5-(trifluoromethyl)phenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under acidic conditions. Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like potassium carbonate are employed to drive the reaction to completion in anhydrous toluene at 80–100°C .
Yields typically range from 65% to 78%, with purity >98% achieved via vacuum distillation followed by recrystallization from hexane/ethyl acetate mixtures .
Direct Borylation Strategies
Recent advances in directed C–H borylation enable the preparation of such arylboronates without pre-functionalized boronic acids. Iridium complexes (e.g., [Ir(OMe)(COD)]₂) with dtbpy ligands catalyze the regioselective borylation of 3,4-difluoro-5-(trifluoromethyl)benzene derivatives, though this method remains less efficient (45–52% yield) for heavily fluorinated substrates .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 89–92°C and decomposition onset at 210°C under nitrogen . The compound exhibits negligible hygroscopicity due to the steric shielding of the boron atom by methyl groups, making it suitable for air-sensitive applications.
Spectroscopic Characterization
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¹⁹F NMR (CDCl₃, 376 MHz): δ −63.8 (CF₃, q, J = 9.5 Hz), −113.2 (F-3, d), −116.9 (F-4, d) .
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¹¹B NMR: δ 30.5 ppm (quadrupolar broadening consistent with trigonal planar geometry).
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IR: Strong B-O stretches at 1,320–1,350 cm⁻¹; C-F vibrations at 1,100–1,250 cm⁻¹ .
Reactivity and Applications
Suzuki–Miyaura Cross-Coupling
The compound serves as a robust coupling partner for aryl halides, enabling the synthesis of polyfluorinated biaryl motifs. Key advantages include:
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Functional Group Tolerance: Stable toward esters, nitriles, and unprotected amines due to low basicity .
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Reaction Kinetics: Turnover frequencies (TOF) exceed 1,200 h⁻¹ with PdCl₂(dppf) catalysts in DMF/H₂O .
Table 2: Representative Coupling Reactions
Substrate | Product Yield | Conditions | Reference |
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4-Bromotoluene | 82% | Pd(OAc)₂, SPhos, K₂CO₃ | |
2-Iodonaphthalene | 76% | PdCl₂(dtbpy), CsF | |
3-Chloropyridine | 68% | NiCl₂(dppe), Zn dust |
Pharmaceutical Intermediate Synthesis
The trifluoromethyl-difluoro motif is prevalent in kinase inhibitors and antiviral agents. For example, coupling this boronate with a pyridinyl chloride precursor yields intermediates for Janus kinase (JAK) inhibitors under development for autoimmune disorders .
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